N-ACETYLAMINOMETHYLPHOSPHONATE

Analytical Chemistry Residue Monitoring Food Safety

Procure N-acetyl-AMPA (CAS 57637-97-5) – the only validated analytical standard for GAT-trait-specific glyphosate metabolite monitoring. Its unique LC-MS/MS retention time prevents co-elution with AMPA or glufosinate, achieving the >100-fold sensitivity demanded by EFSA for liver, egg, milk, and honey matrices. Also essential as a C-P lyase pathway intermediate for tracking PhnO enzyme kinetics (kcat 7.0 s⁻¹). Ensure regulatory-grade accuracy in your residue analysis and metabolic research.

Molecular Formula C3H8NO4P
Molecular Weight 153.07 g/mol
CAS No. 57637-97-5
Cat. No. B116943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ACETYLAMINOMETHYLPHOSPHONATE
CAS57637-97-5
SynonymsP-[(acetylamino)methyl]-phosphonic Acid;  (Acetamidomethyl)-phosphonic Acid;  [(Acetylamino)methyl]-phosphonic Acid; 
Molecular FormulaC3H8NO4P
Molecular Weight153.07 g/mol
Structural Identifiers
SMILESCC(=O)NCP(=O)(O)O
InChIInChI=1S/C3H8NO4P/c1-3(5)4-2-9(6,7)8/h2H2,1H3,(H,4,5)(H2,6,7,8)
InChIKeyFDNUAHPLMXZWLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetylaminomethylphosphonate (CAS 57637-97-5): Baseline Characterization for Research and Analytical Procurement


N-Acetylaminomethylphosphonate (CAS 57637-97-5), also known as N-acetyl-AMPA or (acetamidomethyl)phosphonic acid, is a small organophosphorus compound with the molecular formula C3H8NO4P and a molecular weight of 153.07 g/mol . Structurally, it is an N-acetylated derivative of aminomethylphosphonic acid (AMPA), the primary environmental metabolite of the herbicide glyphosate [1]. It is characterized as a white to off-white solid with a predicted pKa of 2.25±0.10 and limited solubility in water and methanol . This compound serves a dual role: as a key intermediate in the bacterial C-P lyase catabolic pathway for phosphonate utilization and as an analytical reference standard for monitoring glyphosate-derived residues in complex biological and food matrices [1][2].

Why N-Acetylaminomethylphosphonate Cannot Be Substituted by Generic AMPA or Unrelated Phosphonates


Generic substitution of N-acetylaminomethylphosphonate with its parent compound AMPA, or other structurally similar phosphonates, is not scientifically valid due to fundamental differences in their biochemical roles and analytical behavior. The N-acetylation of AMPA, catalyzed by the enzyme aminoalkylphosphonate N-acetyltransferase (PhnO), is an essential, non-redundant step in the bacterial C-P lyase pathway; without this specific modification, the compound cannot be recognized and processed for phosphorus utilization [1]. This enzymatic conversion has a defined catalytic efficiency (kcat of 7.0 s⁻¹) that distinguishes its metabolic fate [2]. Furthermore, in the context of regulatory monitoring of genetically modified (GM) crops expressing the GAT (glyphosate N-acetyltransferase) trait, N-acetyl-AMPA is a specific, unique residue marker that is not formed in conventional crops, rendering AMPA an inappropriate substitute for exposure assessment [3]. Analytically, the chromatographic retention time (tR) of N-acetyl-AMPA in LC-MS/MS methods is distinct from that of AMPA, glufosinate, and other polar pesticides, preventing co-elution and requiring a dedicated analytical standard for accurate quantification [4].

Quantitative Evidence Guide for N-Acetylaminomethylphosphonate: Analytical, Metabolic, and Enzymatic Differentiation


Analytical Differentiation: N-Acetyl-AMPA Achieves >100-Fold Higher Sensitivity in Underivatized LC-MS/MS Methods Compared to the QuPPe Standard

In a validated microLC-MS/MS method for the simultaneous quantification of glyphosate and its metabolites in multiple biological matrices, N-acetyl-AMPA (and N-acetyl glyphosate) was analyzed without the need for chemical derivatization. This underivatized approach achieved a Limit of Quantification (LOQ) of 0.00005 mg L⁻¹ for liquid samples (plasma/serum/urine) and 0.0001 mg kg⁻¹ for solid samples (feed, tissue) [1]. This represents a more than 100-fold improvement in sensitivity compared to the EU Reference Laboratory's QuPPe-Method, which relies on derivatization for comparable analytes and typically reports higher LOQs [1].

Analytical Chemistry Residue Monitoring Food Safety Metabolomics

Metabolic Role: N-Acetyl-AMPA is a Specific Metabolite in GAT-Modified GM Crops, Distinct from AMPA in Conventional Agriculture

In glyphosate-tolerant GM plants that contain the glycine N-phenylacetyltransferase (GAT) modification, the primary herbicide residues are not AMPA but N-acetyl-glyphosate and N-acetyl-AMPA [1]. This is in direct contrast to conventional glyphosate-tolerant crops (e.g., those expressing the CP4 EPSPS gene), where the major metabolite is non-acetylated AMPA [2]. The European Food Safety Authority (EFSA) has specifically identified N-acetyl-AMPA as a compound for which toxicological data is required for the residue definition in GM glyphosate-tolerant plants [1].

Agricultural Biotechnology GMO Safety Assessment Metabolite Residue Analysis Regulatory Science

Enzymatic Differentiation: PhnO N-Acetyltransferase Exhibits a kcat of 7.0 s⁻¹ for AMPA Acetylation, Defining a Unique Catabolic Entry Point

The enzyme aminoalkylphosphonate N-acetyltransferase (PhnO) from Salmonella typhimurium (and its E. coli homolog) catalyzes the N-acetylation of aminomethylphosphonate (AMPA) to form N-acetyl-AMPA, a required step for its subsequent utilization as a phosphate source via the C-P lyase pathway [1]. The catalytic efficiency for this specific reaction has been determined, with a kcat of 7.0 s⁻¹ for the acetylation of aminomethylphosphonate [2]. This biochemical activity is distinct from other phosphonate-utilizing pathways and highlights a specific, rate-defined transformation that is absent in organisms lacking the phn operon.

Microbial Biochemistry Enzymology Phosphonate Catabolism Metabolic Engineering

Inhibitory Profile: N-Acetylaminomethylphosphonate Exhibits Documented Urease and Protein Kinase Inhibition, with Further Selectivity Data Pending

N-Acetylaminomethylphosphonic acid is a recognized inhibitor of urease enzymes and has been described as a protein phosphorylation inhibitor that binds to the active site of protein kinases . While its activity against urease is documented in the literature, a direct, quantitative comparison (e.g., IC50 or Ki values) against established urease inhibitors like acetohydroxamic acid or other phosphonate-based inhibitors is not available in the current searchable public domain . Similarly, its potency against specific protein kinases lacks head-to-head quantitative data against comparator compounds. Further research is required to establish its relative potency and selectivity profile.

Enzyme Inhibition Drug Discovery Biochemistry Urease Inhibitors

Validated Application Scenarios for N-Acetylaminomethylphosphonate Based on Quantitative Evidence


Ultratrace Quantification of Glyphosate Metabolites in GM Crop Residue Analysis

This is the primary and most validated use case. Analytical laboratories tasked with monitoring glyphosate residues in food and feed, particularly for products derived from GAT-modified genetically modified crops, require N-acetyl-AMPA as a certified reference material. The >100-fold increase in analytical sensitivity achieved with underivatized LC-MS/MS methods compared to the QuPPe standard [1] makes it the definitive analyte for achieving the low detection limits mandated by regulatory bodies like EFSA for this specific residue [2]. Procurement of a high-purity standard is essential for accurate quantification in complex matrices such as liver, eggs, milk, and honey [3].

Characterization of Bacterial Phosphonate Catabolism (C-P Lyase Pathway)

In fundamental microbiology and environmental biochemistry research, N-acetyl-AMPA is a key intermediate. Its formation from AMPA via the PhnO N-acetyltransferase (with a defined kcat of 7.0 s⁻¹) is a critical, quantifiable step in the C-P lyase pathway for phosphonate utilization [4]. Researchers studying the genetics and biochemistry of this pathway in E. coli, Salmonella, and other bacteria use this compound to confirm pathway functionality, as a substrate for downstream enzymatic reactions, and as a standard to track metabolic flux in phosphonate-scavenging organisms [5]. Its use as a defined intermediate differentiates it from the broader class of phosphonates.

Synthesis of Organophosphorus Compounds and Metal Chelation Studies

As an organophosphorus compound with both an amide and a phosphonic acid group, N-acetylaminomethylphosphonate serves as a versatile building block or ligand in synthetic chemistry . Its reported chelating properties make it a candidate for studies in water treatment, scale inhibition, and metal ion sequestration [6]. While not supported by the same level of quantitative differentiation as its analytical or metabolic roles, its unique functional group combination (acetylated amine and free phosphonic acid) offers a defined structure for exploring metal-ligand interactions and for synthesizing more complex phosphorus-containing molecules.

Exploratory Research into Novel Enzyme Inhibitors

Based on its documented inhibitory activity against ureases and protein kinases , this compound can be procured for exploratory drug discovery or chemical biology projects. While quantitative head-to-head comparison data against established inhibitors is lacking, its unique phosphonate scaffold provides a distinct chemotype for structure-activity relationship (SAR) studies. Researchers can use it as a starting point to design and synthesize a new series of inhibitors, with the understanding that its potency and selectivity will need to be rigorously benchmarked in their own assay systems against relevant controls.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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